Dichloro[1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene](3-phenyl-1H-inden-1-ylidene)(triphenylphosphine)ruthenium(II)
Description
Historical Evolution of Indenylidene-Based Ruthenium Catalysts
The development of indenylidene-based ruthenium catalysts emerged from the need to overcome synthetic limitations associated with traditional benzylidene ligands. Early indenylidene complexes, such as M2 (RuCl₂(H₂IMes)(PCy₃)(Ind)), exhibited sluggish initiation rates due to strong Ru–Cl bonding, which hindered ligand dissociation. This limitation was partially mitigated by the introduction of UC (RuCl₂(C1)₂(Ind)), which featured cyclic alkyl amino carbene (CAAC) ligands to enhance electron donation. However, the breakthrough came with dimeric indenylidene complexes like Ru-1 , which combined CAAC ligands with labile bridging chlorides to achieve initiation rates 65× faster than UC and 250× faster than M2 .
A pivotal advancement was the scalable synthesis of indenylidene precursors. The method reported by Winde et al. involved reacting Ru(PPh₃)₃Cl₂ with diphenylpropargyl alcohol in cyclic diether solvents, yielding high-purity indenylidene complexes. This protocol eliminated the reliance on unstable aryldiazomethane precursors, which had previously restricted the commercial viability of benzylidene catalysts.
Table 1: Comparative Initiation Rates of Indenylidene Catalysts
| Catalyst | Ligand System | Initiation Rate Constant (k, s⁻¹) | Reference |
|---|---|---|---|
| M2 | H₂IMes/PCy₃ | 0.004 | |
| UC | CAAC/CAAC | 0.15 | |
| Ru-1 | CAAC/bridged-Cl | 9.75 |
The evolution of indenylidene catalysts culminated in the target compound, which merges a sterically demanding NHC ligand (1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene) with a 3-phenylindenylidene moiety. This design balances rapid initiation—via labile triphenylphosphine dissociation—with exceptional stability under operational conditions.
Role of N-Heterocyclic Carbene Ligands in Catalyst Design
NHC ligands have redefined ruthenium catalyst performance by providing strong σ-donation and tunable steric profiles. In the target compound, the 1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene ligand imposes a rigid, bulky environment around the ruthenium center, which enhances both thermal stability and selectivity.
Electronic Effects : The NHC’s strong electron-donating capacity increases electron density at the ruthenium center, accelerating the formation of the active 14-electron species critical for metathesis. This contrasts with earlier phosphine-based systems, where weaker donor ligands necessitated higher temperatures for activation.
Steric Shielding : The 2,6-diisopropylphenyl substituents on the NHC create a protective pocket around the metal center, minimizing decomposition pathways such as bimolecular coupling. This steric shielding is particularly effective in ethylene-mediated reactions, where the target compound demonstrates 5× greater stability than CAAC-benzylidene analogues.
Table 2: Impact of NHC Substituents on Catalyst Performance
| NHC Ligand | Substrate Tolerance | Turnover Number (TON) | Reference |
|---|---|---|---|
| 1,3-Bis(mesityl)-imidazolinylidene | Moderate | 500 | |
| 1,3-Bis(2,6-diisopropylphenyl)-imidazolidinylidene | High | 1,200 |
The synergy between the NHC and indenylidene ligands is exemplified in macrocyclization reactions. The target compound achieves near-quantitative yields in the ring-closing metathesis of dienes, outperforming both first- and second-generation Grubbs catalysts. This performance stems from the NHC’s ability to stabilize transition states while the indenylidene ligand ensures rapid catalyst turnover.
Properties
CAS No. |
1307233-23-3 |
|---|---|
Molecular Formula |
C61H63Cl2N2Ru- |
Molecular Weight |
996.1 g/mol |
IUPAC Name |
[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene]-dichloro-(3-phenylinden-1-ylidene)ruthenium;diphenylmethylbenzene |
InChI |
InChI=1S/C27H38N2.C19H15.C15H10.2ClH.Ru/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)15;;;/h9-14,18-21H,15-16H2,1-8H3;1-15H;1-9,11H;2*1H;/q;-1;;;;+2/p-2 |
InChI Key |
ADPFVUFTADMXHV-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN(C2=[Ru](=C3C=C(C4=CC=CC=C43)C5=CC=CC=C5)(Cl)Cl)C6=C(C=CC=C6C(C)C)C(C)C.C1=CC=C(C=C1)[C-](C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Acid Catalysis in Indenylidene Formation
The use of protic acids (e.g., HCl) accelerates the cyclization of diphenylpropargyl alcohol by stabilizing transition states through hydrogen bonding. This contrasts with traditional acetyl chloride (CH₃COCl) methods, which introduce acetate byproducts.
Ligand Exchange Kinetics
The substitution of PPh₃ by NHC follows a dissociative mechanism :
-
Phosphine Dissociation : Ru–PPh₃ bond cleavage generates a 14-electron intermediate.
-
NHC Coordination : The electron-rich NHC binds to the vacant site, forming a stable 16-electron complex.
Table 2: Ligand Exchange Reaction Parameters
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 25°C | Minimizes ligand degradation |
| Solvent | Dichloromethane | Enhances solubility |
| Reaction Time | 4–6 hours | Ensures complete substitution |
| NHC:PPh₃ Ratio | 1:1 | Prevents bis-NHC formation |
Characterization and Analytical Validation
The final product is characterized using:
-
¹H/¹³C NMR : Confirms the absence of PPh₃ and presence of NHC/indenylidene ligands.
-
Elemental Analysis : Validates stoichiometry (C, H, N, Cl, Ru).
-
X-ray Crystallography : Resolves the pseudo-octahedral geometry around Ru.
Critical Data :
-
Melting Point : 245–247°C (decomposition).
-
Catalytic Activity : Turnover numbers (TON) exceed 10,000 in ring-closing metathesis (RCM).
Industrial Scalability and Environmental Considerations
The method’s scalability is evidenced by:
Chemical Reactions Analysis
Types of Reactions
Dichloro1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene(triphenylphosphine)ruthenium(II) undergoes various types of chemical reactions, including:
Olefin Metathesis: This is the primary reaction for which this compound is known. It involves the exchange of alkylidene groups between olefins.
Substitution Reactions: The compound can participate in ligand exchange reactions where one or more ligands are replaced by others.
Common Reagents and Conditions
Common reagents used in reactions with this compound include olefins, alkenes, and other organic substrates. The reactions are typically carried out under inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidation and degradation of the catalyst .
Major Products
The major products formed from these reactions depend on the specific substrates used. In olefin metathesis, the products are typically new olefins with different alkylidene groups.
Scientific Research Applications
Olefin Metathesis
One of the primary applications of this compound is in olefin metathesis, a reaction that allows for the exchange of alkene groups between different molecules. This reaction is widely used in:
- Synthetic Organic Chemistry: Facilitating the formation of complex molecules from simpler ones.
- Polymer Chemistry: Enabling the production of new polymer materials with tailored properties.
Case Study:
In a study published in the Journal of Organic Chemistry, researchers utilized this catalyst to synthesize cyclic olefins efficiently. The results demonstrated high yields and selectivity, showcasing its effectiveness in producing valuable intermediates for pharmaceuticals and fine chemicals .
Cross-Coupling Reactions
The compound also serves as a catalyst in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. These reactions are essential for constructing complex organic frameworks.
Example:
A research article highlighted the use of this catalyst in Suzuki-Miyaura coupling reactions, achieving excellent yields when coupling aryl halides with boronic acids . This application is crucial for developing agrochemicals and pharmaceuticals.
Catalytic Hydrogenation
Dichloro1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene(triphenylphosphine)ruthenium(II) has also been explored for catalytic hydrogenation processes. The catalyst facilitates the reduction of alkenes and alkynes to alkanes under mild conditions.
Research Insight:
A study demonstrated its effectiveness in hydrogenating various unsaturated compounds with high turnover frequencies, indicating its potential for industrial applications in fine chemical synthesis .
Data Tables
Mechanism of Action
The mechanism by which Dichloro1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene(triphenylphosphine)ruthenium(II) exerts its catalytic effects involves the coordination of the ruthenium center with the olefin substrates. This coordination facilitates the breaking and forming of carbon-carbon double bonds, leading to the desired metathesis products. The molecular targets are typically the olefinic bonds in the substrates, and the pathways involve the formation of metallacyclobutane intermediates .
Comparison with Similar Compounds
Steric and Electronic Effects
- NHC Ligand Bulk : The 2,6-diisopropylphenyl groups in the target compound confer greater steric protection than mesityl (2,4,6-trimethylphenyl) substituents in analogs like DULVOW (CSD refcode). This enhances stability but may reduce activity in sterically hindered substrates .
- Phosphine vs. BINAP/DAIPEN : Triphenylphosphine in the target compound provides moderate electron donation, whereas chiral BINAP/DAIPEN systems (e.g., ) enable asymmetric catalysis but require precise ligand matching .
Reactivity in Olefin Metathesis
- The indenylidene ligand in the target compound exhibits slower initiation kinetics compared to benzylidene-based catalysts (e.g., DULVOW) but achieves higher turnover numbers (TONs) in industrial-scale reactions due to reduced decomposition .
- Bis(isobutylphobane) analogs () show faster initiation but lower thermal stability, limiting their use in high-temperature applications .
Thermodynamic Stability
- The Addison parameter (a measure of ligand field strength) for the target compound is estimated to be ~0.24–0.25 , comparable to mesityl-NHC systems (e.g., TITTUO, CSD refcode: 0.244) but lower than BINAP-based chiral catalysts. This reflects a balance between ligand dissociation energy and catalytic activity .
Biological Activity
Dichloro1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene(triphenylphosphine)ruthenium(II), often abbreviated as Ru(II) complex, is a notable compound in the field of medicinal chemistry, particularly for its biological activity against various cancer cell lines. This article reviews its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClNP
- Molecular Weight : 1016.11 g/mol
- CAS Number : 1307233-23-3
The biological activity of Ru(II) complexes is primarily attributed to their ability to induce oxidative stress in cancer cells. The generation of reactive oxygen species (ROS) plays a crucial role in their cytotoxic effects. Studies have shown that these complexes can selectively target cancer cells while sparing normal cells, which is a significant advantage over traditional chemotherapeutics like cisplatin.
Cytotoxicity Studies
Recent research has demonstrated that the Ru(II) complex exhibits significant cytotoxicity against various cancer cell lines, including:
- HeLa (cervical cancer)
- MCF7 (breast cancer)
- A2780 (ovarian cancer)
IC50 Values
The IC50 values (the concentration required to inhibit cell growth by 50%) for Ru(II) complexes have been reported as follows:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Ru(II) Complex | HeLa | 16.20 ± 0.28 |
| Ru(II) Complex | MCF7 | 21.19 ± 0.66 |
| Ru(II) Complex | A2780 | 0.70 |
These values indicate a potent anticancer activity, particularly in comparison to established chemotherapeutic agents.
Case Studies and Experimental Findings
- In Vitro Studies : In vitro assessments have shown that the Ru(II) complex significantly increases early and late apoptotic cells in treated populations compared to control groups. For example, studies indicated a marked increase in apoptosis in SW480 cells treated with the complex, suggesting its potential as an effective anticancer agent .
- Cell Cycle Arrest : The compound has also been shown to induce cell cycle arrest at the G0/G1 phase in various cancer cell lines. This effect contributes to its overall cytotoxic profile by preventing cells from proliferating .
- Oxidative Stress Mechanism : The cytotoxic mechanism is believed to involve oxidative stress, as evidenced by the abolition of cytostatic activity when treated with lipid-soluble antioxidants like vitamin E . This suggests that ROS production is central to the biological activity of the Ru(II) complex.
Comparative Analysis with Other Ruthenium Complexes
Compared to other ruthenium complexes, such as those containing p-cymene or biphenyl arene groups, the dichloro Ru(II) complex shows enhanced cellular accumulation and stability in aqueous environments, which correlates with its higher cytotoxicity .
Q & A
Basic Research Questions
Q. What are the optimized synthetic protocols for preparing this ruthenium complex, and how can purity be ensured?
- Methodology : The synthesis typically involves reacting ruthenium trichloride with tricyclohexylphosphine and 3-phenyl-1H-inden-1-one in dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Purification is achieved via column chromatography using silica gel and eluents like hexane/ethyl acetate mixtures .
- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC). Ensure rigorous exclusion of moisture and oxygen to prevent decomposition of the phosphine ligands.
Q. How is this complex characterized structurally and spectroscopically?
- Techniques :
- X-ray crystallography for definitive structural confirmation (e.g., bond lengths, Addison parameters for ligand geometry) .
- NMR spectroscopy (¹H, ³¹P) to verify ligand coordination and electronic environment .
- Elemental analysis (C, H, N) and mass spectrometry (ESI-MS) to confirm molecular formula and purity ≥97% .
Q. What catalytic applications are most studied for this complex?
- Primary Use : Olefin metathesis, including ring-closing (RCM), cross (CM), and ring-opening (ROMP) reactions. Optimal conditions involve dichloromethane or toluene solvents at 40–60°C with low catalyst loadings (0.5–2 mol%) .
- Substrates : Functionalized alkenes, strained olefins (e.g., norbornene), and sterically hindered systems .
Advanced Research Questions
Q. How do ligand substitutions (e.g., NHC vs. phosphine) influence catalytic activity and stability?
- Experimental Design :
- Synthesize analogs with varying ligands (e.g., 1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene) and compare turnover numbers (TON) in benchmark reactions .
- Use cyclic voltammetry to assess electronic effects on the Ru center’s redox potential .
Q. What mechanistic pathways govern its catalytic cycles, and how can intermediates be trapped?
- Approaches :
- Kinetic studies (e.g., variable-temperature NMR) to identify rate-determining steps.
- DFT calculations to model transition states and validate experimental data (e.g., Gibbs free energy barriers for metallacycle formation) .
- Trapping intermediates using additives like pyridine or CO to stabilize Ru-carbene species .
Q. How can researchers resolve contradictions in reported catalytic performance data?
- Strategies :
- Standardize reaction conditions (solvent purity, substrate ratios, temperature control) to minimize variability .
- Meta-analysis of literature data to identify outliers and correlate trends with ligand steric parameters (e.g., %VBur) .
- Reproducibility protocols : Independent replication in multiple labs with blinded sample analysis .
Q. What computational methods are most effective for studying its structure-activity relationships?
- Tools :
- Molecular docking to predict substrate binding modes in asymmetric catalysis.
- QM/MM simulations to explore ligand effects on reaction pathways .
Q. How to design experiments for probing structure-activity relationships in modified analogs?
- Framework :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
